N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a pyridin-2-yl-substituted piperidinylmethyl group at the sulfonamide nitrogen and a trifluoromethoxy substituent on the benzene ring.
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)27-15-4-6-16(7-5-15)28(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYIICFFFATDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Pyridine : A nitrogen-containing heterocycle that enhances binding affinity to biological targets.
- Piperidine : A saturated six-membered ring that contributes to the compound's pharmacological properties.
- Trifluoromethoxy group : Known for its role in modulating lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways.
- Receptor Binding : The compound may act as an antagonist or inhibitor at certain receptor sites, impacting cellular responses.
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes critical for tumor growth and proliferation, similar to other benzenesulfonamide derivatives .
Antitumor Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antitumor activity. For instance, a related benzenesulfonamide was found to inhibit tumor cell proliferation and induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis .
| Compound | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| PMSA | 0.126 | NRF2 inhibition, ferroptosis induction | |
| Related Compound | 0.87 - 12.91 | Antiproliferative effects on TNBC cells |
Cell Migration and Proliferation
The compound's ability to inhibit cell migration was evaluated using scratch assays, demonstrating its potential in preventing metastasis in cancer models. The results indicated a marked reduction in migration rates upon treatment with similar sulfonamide derivatives .
Case Studies
Case Study 1: Tumor Cell Line Evaluation
A study investigated the effects of a structurally similar sulfonamide on various tumor cell lines, including MDA-MB-231 (triple-negative breast cancer). The findings highlighted a significant reduction in cell viability and migration, with an IC50 value indicating potent activity against cancer cells while sparing normal cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer progression. This binding was associated with alterations in downstream signaling pathways, leading to apoptosis and reduced cell proliferation .
Comparison with Similar Compounds
Core Structural Features
The target compound’s uniqueness lies in its pyridin-2-yl-piperidinylmethyl linker and 4-(trifluoromethoxy) substitution. Below is a comparative analysis with structurally related sulfonamides from the evidence:
Key Observations
The pyridin-2-yl-piperidinylmethyl linker introduces conformational rigidity versus flexible ethyl or oxoethyl linkers in analogs like 6d .
Synthetic Yields and Characterization :
- Yields for analogs vary widely (e.g., 28% for Example 53 in vs. unspecified yields in ). The target compound’s synthesis would likely require optimization due to steric hindrance from the piperidinylmethyl group .
- Characterization methods (NMR, MS) are consistent across analogs, confirming structural integrity .
Thermal Stability :
- Melting points for piperazine/piperidine-containing sulfonamides () range from 132–230°C, suggesting that the target compound’s melting point may fall within this range, influenced by crystallinity from the trifluoromethoxy group .
Functional Implications of Structural Variations
- Bioactivity Potential: While biological data are absent in the evidence, the trifluoromethoxy group may enhance binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs (e.g., 4-methyl in ) .
- Solubility and Permeability : The pyridin-2-yl moiety could improve aqueous solubility relative to fully aromatic systems (e.g., benzhydryl in ), though the trifluoromethoxy group may counteract this by increasing lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) formation of the piperidine-pyridine core via reductive amination or nucleophilic substitution, (2) coupling with the trifluoromethoxybenzenesulfonamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt), and (3) purification via column chromatography or recrystallization. Key parameters include temperature control (e.g., 0–5°C for sulfonamide coupling to minimize side reactions) and solvent selection (e.g., DMF for polar intermediates). Purity (>95%) is confirmed by HPLC with UV detection at 254 nm and elemental analysis .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm) and carbon assignments.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with space group , as seen in similar sulfonamide derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 470.12) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., hydrophobic pockets accommodating the trifluoromethoxy group).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding energies, prioritizing residues within 4 Å of the ligand .
Q. How can conflicting data on the compound’s biological activity (e.g., variable IC values in kinase assays) be resolved?
- Methodological Answer :
- Comparative assay standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) and normalize activity measurements across labs.
- Structural analogs : Test derivatives (e.g., replacing trifluoromethoxy with methylsulfonyl) to isolate structure-activity relationships (SAR).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate inter-study variability caused by assay conditions (e.g., ATP concentration, pH) .
Q. What experimental approaches are recommended to investigate the metabolic stability of this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., hydroxylation at the piperidine ring).
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with dibenzylfluorescein) to assess isoform-specific interactions.
- Plasma stability studies : Measure degradation in plasma (37°C, 24 hrs) to evaluate esterase susceptibility .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Methodological Answer :
- Standardized solubility protocols : Use shake-flask method with saturated solutions filtered through 0.22-μm membranes. Quantify via UV-Vis at λ (e.g., 275 nm).
- Co-solvent systems : Test solubility in PEG-400/water mixtures to mimic physiological conditions.
- Thermodynamic modeling : Apply Hansen solubility parameters to predict solvent compatibility .
Application-Oriented Questions
Q. What strategies enhance the compound’s selectivity for target vs. off-target proteins?
- Methodological Answer :
- Proteome-wide profiling : Use affinity chromatography coupled with SILAC-based mass spectrometry to identify off-target binders.
- Cryo-EM or X-ray co-crystallography : Resolve binding modes and engineer steric hindrance (e.g., bulkier substituents on the pyridine ring) .
Stability and Storage
Q. What are the best practices for long-term storage to prevent degradation?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group.
- Light sensitivity : Use amber vials to protect the trifluoromethoxy moiety from UV-induced radical reactions.
- Stability-indicating assays : Monitor purity monthly via UPLC with charged aerosol detection (CAD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
